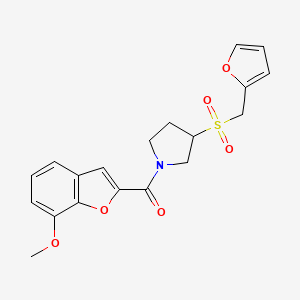
Methyl 4-((3-cyclopentylureido)methyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperidine derivatives is a common theme in the provided papers. For instance, paper describes the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, which involves converting piperidine carboxylic acids to β-keto esters, followed by a reaction with N,N-dimethylformamide dimethyl acetal. Similarly, paper details an optimized synthesis for a piperidine derivative used as an intermediate in pharmaceuticals, starting from 1-benzylpiperidin-4-one. These methods could potentially be adapted for the synthesis of "Methyl 4-((3-cyclopentylureido)methyl)piperidine-1-carboxylate."
Molecular Structure Analysis
The molecular structures of piperidine derivatives are characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography, as seen in papers , , and . These techniques help in understanding the geometry, conformation, and intermolecular interactions of the compounds. For example, paper discusses the crystal structures of two piperidine derivatives, providing insights into their conformations and configurations.
Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions, which are essential for their functionalization and application. Paper discusses a one-pot synthesis involving a relay catalytic cascade reaction, which could be relevant for modifying the structure of "this compound." Additionally, paper describes the synthesis of N-substituted piperidine derivatives and their evaluation as enzyme inhibitors, indicating the potential bioactivity of such compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as fluorescence, thermal stability, and redox behavior, are explored in papers and . For instance, paper reports on the fluorescence properties of certain complexes, which could be of interest when considering the potential applications of "this compound" in sensing or imaging.
Relevant Case Studies
While the papers do not provide direct case studies on "this compound," they do offer insights into the broader context of piperidine derivatives in pharmaceuticals and materials science. For example, paper discusses the relevance of a piperidine derivative as an intermediate in the synthesis of narcotic analgesics, which could be extrapolated to the potential pharmaceutical applications of the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Cardiovascular Activity
One study focuses on the synthesis of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid nitriles, showcasing a method that involves methylation in the presence of piperidine. This research investigates the cardiovascular activity and electrochemical oxidation of the synthesized compounds, providing insights into their potential applications in cardiovascular disease treatment (Krauze et al., 2004).
Reactivity of Piperidine Derivatives
Another study reports on the preparation and reactivity of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives, highlighting their importance in the synthesis of compounds with pharmacological interest. This research emphasizes the synthetic versatility of piperidine derivatives for developing therapeutic agents (Ibenmoussa et al., 1998).
Catalytic Efficiency of Polymer-Bound Piperidines
Research on the synthesis and characterization of polymer-bound 4-dialkylamino pyridines, including a functionalized analogue of the 4-dialkylamino pyridines, explores their efficiency in catalytic reactions. This work contributes to the understanding of how such compounds can be used in various synthetic applications, impacting the development of new catalytic processes (Guendouz et al., 1988).
Antimycobacterial Activity
A study on the atom economic and stereoselective synthesis of spiro-piperidin-4-ones through 1,3-dipolar cycloaddition demonstrates the potential antimycobacterial activity of these compounds. This research is particularly relevant for developing new treatments against Mycobacterium tuberculosis, including drug-resistant strains (Kumar et al., 2008).
Eigenschaften
IUPAC Name |
methyl 4-[(cyclopentylcarbamoylamino)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3/c1-20-14(19)17-8-6-11(7-9-17)10-15-13(18)16-12-4-2-3-5-12/h11-12H,2-10H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAUBAXIHNJFKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


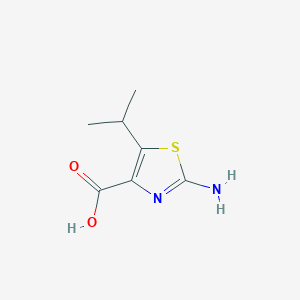


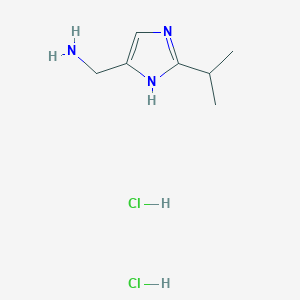
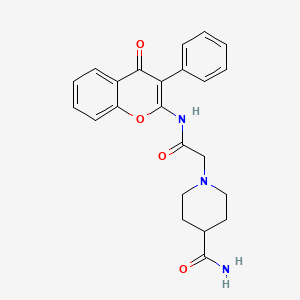

![N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2554116.png)
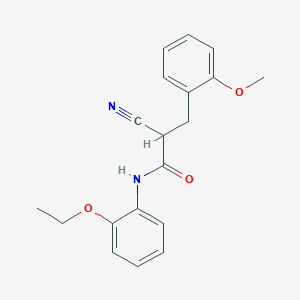

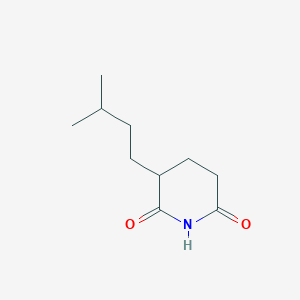

![N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2554124.png)
